N-(2-benzoyl-4-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-4-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as BBP, is a chemical compound that has been extensively studied for its potential use in scientific research. BBP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it an interesting candidate for use in a range of research applications.
科学的研究の応用
Histone Deacetylase Inhibition
A closely related compound, MGCD0103 (N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide), is a histone deacetylase (HDAC) inhibitor with selectivity for HDACs 1-3 and 11. This compound exhibits significant antitumor activity in vivo and has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).
Halogenation Reactions
Research on N-Halosuccinimide and acidic catalysts, such as the study of ring halogenations of polyalkylbenzenes, can offer insights into synthetic routes that might be relevant for modifying or synthesizing compounds like N-(2-benzoyl-4-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (Bovonsombat & Mcnelis, 1993).
N-Sulfinyl Compounds
The preparation and reaction of N-sulfinyl compounds, such as N-sulfinylbenzamide, provide a basis for understanding reactions involving sulfonyl groups, which could be relevant to the synthesis or modification of N-(2-benzoyl-4-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (Tsuge & Mataka, 1971).
Chemoselective N-benzoylation
The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates, producing N-(2-hydroxyphenyl)benzamides, demonstrates a synthetic approach that might be applicable for crafting similar benzamide compounds with potential biological interest (Singh, Lakhan, & Singh, 2017).
κ-Opioid Receptor Antagonism
Another compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), acts as a high-affinity antagonist selective for κ-opioid receptors, illustrating the therapeutic potential of sulfonyl benzamide derivatives in treating conditions such as depression and addiction disorders (Grimwood et al., 2011).
特性
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O4S/c25-19-10-13-22(21(16-19)23(28)17-6-2-1-3-7-17)26-24(29)18-8-11-20(12-9-18)32(30,31)27-14-4-5-15-27/h1-3,6-13,16H,4-5,14-15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKCVOPSOXVNQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。